N-[2-(2-thiophen-3-ylacetyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide
Description
N-[2-(2-thiophen-3-ylacetyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide is a complex organic compound that features a thiophene ring, an isoquinoline moiety, and a pyridine carboxamide group
Properties
IUPAC Name |
N-[2-(2-thiophen-3-ylacetyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c25-20(11-15-7-10-27-14-15)24-9-6-16-4-5-18(12-17(16)13-24)23-21(26)19-3-1-2-8-22-19/h1-5,7-8,10,12,14H,6,9,11,13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSMVXJCAQUOAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=N3)C(=O)CC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-thiophen-3-ylacetyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-thiophen-3-ylacetyl chloride with 3,4-dihydroisoquinoline, followed by the introduction of the pyridine-2-carboxamide group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-thiophen-3-ylacetyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoquinoline moiety can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution using reagents like bromine or iodine; nucleophilic substitution using sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-[2-(2-thiophen-3-ylacetyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(2-thiophen-3-ylacetyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiophene and isoquinoline moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain a thiophene ring and exhibit pharmacological properties.
Isoquinoline Derivatives: Compounds like papaverine and berberine, known for their medicinal applications.
Pyridine Carboxamide Derivatives: Compounds like nicotinamide, which is widely used in medicine and biochemistry.
Uniqueness
N-[2-(2-thiophen-3-ylacetyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide is unique due to its combination of a thiophene ring, an isoquinoline moiety, and a pyridine carboxamide group. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications in scientific research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
